3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
Overview
Description
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have been reported to inhibitEscherichia coli and Staphylococcus epidermidis . These bacteria are common targets for antimicrobial agents, suggesting that the compound may have a similar target profile.
Mode of Action
It is known that similar compounds exhibit antimicrobial and antioxidant activities . This suggests that the compound may interact with its targets to inhibit bacterial growth and neutralize harmful free radicals.
Biochemical Pathways
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that the compound may affect pathways related to bacterial growth and oxidative stress.
Result of Action
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that the compound may inhibit bacterial growth and neutralize harmful free radicals at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a bidentate chelating agent, enhancing fluorescence in sol-gels . This property is particularly useful in imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form coordination polymers with metals suggests that it can influence various biochemical pathways by altering the availability and activity of metal ions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed . Understanding the threshold effects and optimal dosages is crucial for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a chelating agent suggests that it can affect the availability of metal ions, which are essential for numerous enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is vital for optimizing its use in therapeutic and diagnostic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)propanoic acid: A simpler analog without the thiadiazole ring.
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A related compound with a thiol group instead of the carbamoyl group.
2-(Pyridin-4-yl)-1,3,4-thiadiazole: Another analog with a different substitution pattern on the thiadiazole ring.
Uniqueness
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is unique due to the presence of both the thiadiazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-oxo-4-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-8(1-2-9(17)18)13-11-15-14-10(19-11)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,17,18)(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCSUWFEATFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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